molecular formula C35H35OP B12669381 benzyl(triphenyl)phosphanium;2-tert-butylphenolate CAS No. 93839-62-4

benzyl(triphenyl)phosphanium;2-tert-butylphenolate

Cat. No.: B12669381
CAS No.: 93839-62-4
M. Wt: 502.6 g/mol
InChI Key: KOSVKVWQOAKDJQ-UHFFFAOYSA-M
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Description

Benzyl(triphenyl)phosphanium;2-tert-butylphenolate is a compound that combines the properties of benzyl(triphenyl)phosphanium and 2-tert-butylphenolate Benzyl(triphenyl)phosphanium is a phosphonium salt, while 2-tert-butylphenolate is a phenolate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(triphenyl)phosphanium;2-tert-butylphenolate can be achieved through a series of chemical reactions involving the starting materials benzyl(triphenyl)phosphanium chloride and 2-tert-butylphenol. The reaction typically involves the following steps:

    Formation of Benzyl(triphenyl)phosphanium Chloride: This can be synthesized by reacting triphenylphosphine with benzyl chloride in the presence of a suitable solvent.

    Reaction with 2-tert-butylphenol: The benzyl(triphenyl)phosphanium chloride is then reacted with 2-tert-butylphenol under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl(triphenyl)phosphanium;2-tert-butylphenolate can undergo various chemical reactions, including:

    Oxidation: The phenolate moiety can be oxidized to form quinone derivatives.

    Reduction: The phosphonium salt can be reduced to form phosphine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl(triphenyl)phosphanium;2-tert-butylphenolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl(triphenyl)phosphanium;2-tert-butylphenolate involves its interaction with molecular targets through its phosphonium and phenolate moieties. The phosphonium group can participate in nucleophilic attacks, while the phenolate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in organic synthesis.

    Benzyltriphenylphosphonium chloride: A related phosphonium salt with similar reactivity.

    2-tert-Butylphenol: A phenol derivative with antioxidant properties.

Uniqueness

Benzyl(triphenyl)phosphanium;2-tert-butylphenolate is unique due to the combination of its phosphonium and phenolate functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.

Properties

CAS No.

93839-62-4

Molecular Formula

C35H35OP

Molecular Weight

502.6 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;2-tert-butylphenolate

InChI

InChI=1S/C25H22P.C10H14O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-10(2,3)8-6-4-5-7-9(8)11/h1-20H,21H2;4-7,11H,1-3H3/q+1;/p-1

InChI Key

KOSVKVWQOAKDJQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=CC=C1[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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